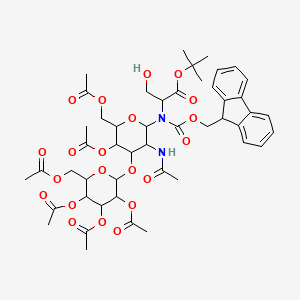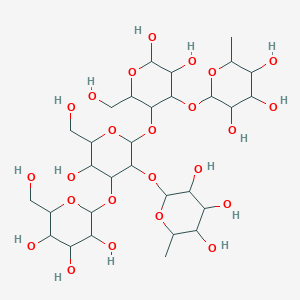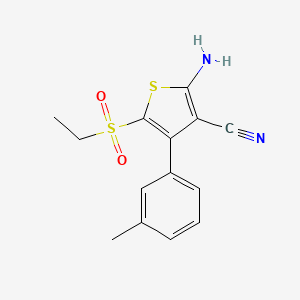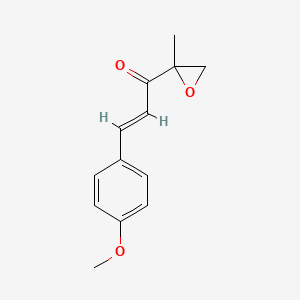
4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a tetrahydro-2H-pyran ring, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-ylmethylamine intermediate. This can be achieved by reacting tetrahydro-2H-pyran with formaldehyde and methylamine under acidic conditions. The resulting intermediate is then coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-4-ylmethylamine: A key intermediate in the synthesis of the compound.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Methylamino derivatives: Compounds with similar methylamino groups but different core structures.
Uniqueness
4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid is unique due to its combination of a tetrahydro-2H-pyran ring, a benzoic acid moiety, and a methylamino group.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
4-[[methyl(oxan-4-ylmethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H21NO3/c1-16(11-13-6-8-19-9-7-13)10-12-2-4-14(5-3-12)15(17)18/h2-5,13H,6-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
HDPPOFBSPMVSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCOCC1)CC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)







![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
